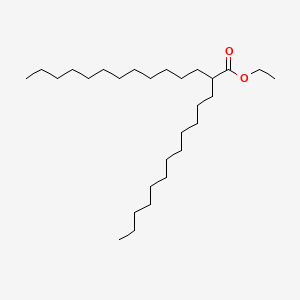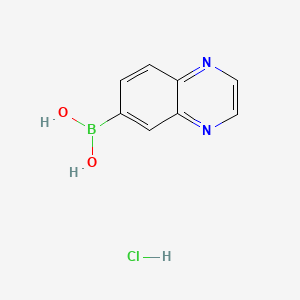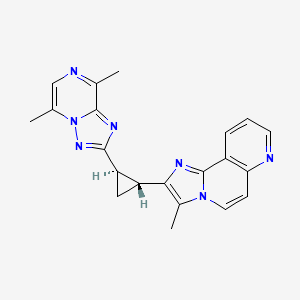
Ethyl 2-dodecyltetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-dodecyltetradecanoate, also known as 2-dodecyltetradecanoic acid ethyl ester, is a chemical compound with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are widely used in various industries, including the production of fragrances, flavors, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-dodecyltetradecanoate can be synthesized through the esterification of 2-dodecyltetradecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the esterification reaction is conducted under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and further processed to meet the desired specifications .
化学反応の分析
Types of Reactions: Ethyl 2-dodecyltetradecanoate undergoes various chemical reactions, including hydrolysis, reduction, and transesterification.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-dodecyltetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide in the presence of an alcohol.
Major Products Formed:
Hydrolysis: 2-Dodecyltetradecanoic acid and ethanol.
Reduction: 2-Dodecyltetradecanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl 2-dodecyltetradecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyalkylacetic acids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of lubricants, surfactants, and plasticizers.
作用機序
The mechanism of action of ethyl 2-dodecyltetradecanoate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as its role in drug delivery or its antimicrobial activity .
類似化合物との比較
Ethyl 2-dodecyltetradecanoate can be compared with other long-chain esters, such as ethyl palmitate and ethyl stearate. These compounds share similar chemical properties but differ in their chain lengths and specific applications .
Ethyl Palmitate: C16H32O2, used in cosmetics and personal care products.
Ethyl Stearate: C20H40O2, used as a lubricant and plasticizer.
Uniqueness: this compound is unique due to its specific chain length and branching, which can influence its physical properties and reactivity compared to other esters.
特性
IUPAC Name |
ethyl 2-dodecyltetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-4-7-9-11-13-15-17-19-21-23-25-27(28(29)30-6-3)26-24-22-20-18-16-14-12-10-8-5-2/h27H,4-26H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSWVDPTOJQWHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)







![6-N-[4,5-Dimethyl-thiazol-2-yl]-aminopyridazine 3-Carboxylic Acid](/img/structure/B592087.png)
